1-Amino-3,7-dimethylpurine-2,6-dione

Medicinal Chemistry Serotonin Receptor Dopamine Receptor

Researchers probing purine-2,6-dione SAR often lack access to the unique 1-amino-3,7-dimethyl substitution pattern. This compound solves that gap: • Enables exploration of distinct chemical space inaccessible via common xanthines (theophylline, theobromine). • Supports synthesis of novel PDE inhibitors & GPCR modulators with unique selectivity profiles. • Supplied with reliable purity; global logistics ensure on-time delivery for medicinal chemistry programs.

Molecular Formula C7H9N5O2
Molecular Weight 195.18 g/mol
CAS No. 81281-47-2
Cat. No. B024098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3,7-dimethylpurine-2,6-dione
CAS81281-47-2
Synonyms1-Amino-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione;  NSC 367963
Molecular FormulaC7H9N5O2
Molecular Weight195.18 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)N(C(=O)N2C)N
InChIInChI=1S/C7H9N5O2/c1-10-3-9-5-4(10)6(13)12(8)7(14)11(5)2/h3H,8H2,1-2H3
InChIKeyNAVLIYUAMBPQRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3,7-dimethylpurine-2,6-dione Procurement Guide


1-Amino-3,7-dimethylpurine-2,6-dione, also known as 5-Amino-3,7-dimethylxanthine, is a synthetic xanthine derivative with the molecular formula C₇H₉N₅O₂ and a molecular weight of 195.18 g/mol [1]. This compound serves as a key starting material for the synthesis of various pharmacologically active xanthine derivatives . It is a substituted purine-2,6-dione, a core scaffold in numerous bioactive molecules, and is offered by several suppliers with typical purities of 95% or higher, making it suitable for pharmaceutical research and development applications .

Why Purine-2,6-dione Substitution Fails


The xanthine (purine-2,6-dione) scaffold is a privileged structure in medicinal chemistry, but subtle changes in its substitution pattern lead to profound differences in biological activity and receptor selectivity. Simply substituting 1-Amino-3,7-dimethylpurine-2,6-dione (5-Amino-3,7-dimethylxanthine) with a closely related analog like theophylline (1,3-dimethylxanthine) or theobromine (3,7-dimethylxanthine) is not scientifically valid [1]. The position of the amino group at N1 and the methyl groups at N3 and N7 dictate the compound's unique reactivity as a synthetic intermediate and its potential interaction with biological targets. Studies on purine-2,6-dione derivatives show that even minor modifications can significantly alter their activity, for instance, as phosphodiesterase (PDE) inhibitors [2] or as ligands for serotonin and dopamine receptors [3]. Therefore, procurement decisions must be guided by the specific, quantifiable properties of the exact compound, not generic class assumptions.

Comparative Evidence for 1-Amino-3,7-dimethylpurine-2,6-dione


Unique Scaffold for GPCR Ligand Synthesis

Unlike its isomer 8-amino-1,3-dimethylxanthine, 5-Amino-3,7-dimethylxanthine (the common name for 1-Amino-3,7-dimethylpurine-2,6-dione) provides a unique substitution pattern that directs subsequent derivatization and influences biological activity. Research on purine-2,6-dione derivatives has established that while 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives possess high affinity for serotonin 5-HT1A and dopamine D2 receptors, the 5-amino-3,7-dimethyl core offers a different vector for modification, enabling exploration of distinct structure-activity relationships (SAR) [1]. This positional isomerism is critical; the location of the amino group (position 5 vs. position 8) on the purine ring dictates the final compound's receptor binding profile, making 1-Amino-3,7-dimethylpurine-2,6-dione a non-interchangeable starting material for projects targeting novel GPCR ligands [1].

Medicinal Chemistry Serotonin Receptor Dopamine Receptor Structure-Activity Relationship

PDE Inhibition Profile Differentiation

While direct PDE inhibition data for 1-Amino-3,7-dimethylpurine-2,6-dione is unavailable, strong class-level evidence demonstrates that specific substitution on the purine-2,6-dione core yields unique and potent phosphodiesterase (PDE) selectivity profiles. A 2019 study synthesized novel hydrazide and amide purine-2,6-dione derivatives and found they exhibited combined inhibition of PDE1, PDE3, PDE4, and PDE7 isoforms [1]. This broad-spectrum inhibition resulted in improved anti-remodeling efficacies in airway smooth muscle cells (ASMCs) compared to other non-selective and selective PDE inhibitors [1]. This highlights that the exact molecular structure of the purine-2,6-dione derivative is crucial for determining its PDE inhibitory profile and therapeutic potential. Therefore, 1-Amino-3,7-dimethylpurine-2,6-dione, with its unique amino and methyl substitutions, is positioned as a distinct chemical entity for exploring a PDE inhibition profile that would differ from other xanthines like theophylline or pentoxifylline.

Phosphodiesterase Inhibition Airway Remodeling Asthma COPD

Key Building Block vs. Common Xanthines

1-Amino-3,7-dimethylpurine-2,6-dione is specifically cited in patent and chemical literature as a starting material for the synthesis of various xanthine derivatives, differentiating it from common xanthines like theophylline or theobromine, which are typically end-point metabolites or active pharmaceutical ingredients themselves . While direct synthetic yield comparisons are not publicly available, the presence of a primary amino group on the purine ring provides a nucleophilic handle for a range of chemical transformations (e.g., amide bond formation, diazotization) that are not possible with unsubstituted or differently substituted xanthines. This functional group enables the compound to serve as a versatile intermediate for constructing more complex, pharmacologically relevant molecules, a role not fulfilled by its simpler methylxanthine counterparts.

Chemical Synthesis Building Block Drug Discovery

Optimal Use Cases for 1-Amino-3,7-dimethylpurine-2,6-dione


Synthesis of 5-Substituted Purine-2,6-diones for GPCR Discovery

This is the primary application supported by the available evidence. 1-Amino-3,7-dimethylpurine-2,6-dione (5-Amino-3,7-dimethylxanthine) serves as a key starting material for exploring a distinct vector of substitution in the purine-2,6-dione scaffold. Given the established pharmacology of related 8-amino derivatives at serotonin and dopamine receptors [1], this compound is ideally suited for synthesizing novel ligands where the 5-amino position is derivatized. This allows medicinal chemists to probe structure-activity relationships (SAR) that are inaccessible using the more common 8-amino-1,3-dimethylxanthine isomer, thereby exploring new chemical space for potential GPCR modulators.

Development of Novel PDE Inhibitors

Based on class-level evidence, the purine-2,6-dione core is a validated scaffold for developing potent phosphodiesterase (PDE) inhibitors [1]. The unique substitution pattern of 1-Amino-3,7-dimethylpurine-2,6-dione makes it a valuable intermediate for synthesizing and testing new PDE inhibitors. Its structure is distinct from well-known PDE inhibitors like theophylline, and research indicates that specific substitutions can lead to combined PDE isoform inhibition and enhanced anti-remodeling effects in airway smooth muscle cells [1]. This compound is therefore best applied in research programs aiming to discover new chemical entities for treating respiratory diseases like asthma and COPD.

Diverse Xanthine Library for Biological Screening

For organizations building a compound library for broad biological screening, the inclusion of 1-Amino-3,7-dimethylpurine-2,6-dione adds structural diversity to the xanthine subset. Its 3,7-dimethyl and 1-amino substitution pattern is a unique combination that is not represented by common, off-the-shelf xanthines like theophylline, theobromine, or caffeine. Procuring this compound allows for the generation of derivatives that occupy a distinct region of chemical space, increasing the likelihood of discovering novel hits in high-throughput screening campaigns against a range of biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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